2-Fluoro-1-(methoxymethyl)-4-nitrobenzene
Overview
Description
2-Fluoro-1-(methoxymethyl)-4-nitrobenzene is an organic compound characterized by the presence of a fluorine atom, a methoxymethyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene typically involves the introduction of the fluorine atom, methoxymethyl group, and nitro group onto the benzene ring through a series of chemical reactions. One common method is the nitration of a fluorobenzene derivative followed by the introduction of the methoxymethyl group through a substitution reaction. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Fluoro-1-(methoxymethyl)-4-aminobenzene, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
2-Fluoro-1-(methoxymethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The methoxymethyl group can also affect the compound’s solubility and overall chemical behavior.
Comparison with Similar Compounds
2-Fluoro-1-(methoxymethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
2-Fluoro-1-(methoxymethyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
2-Fluoro-1-(methoxymethyl)-4-aminobenzene: The nitro group is reduced to an amino group.
Uniqueness: 2-Fluoro-1-(methoxymethyl)-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the nitro group, in particular, makes it a versatile intermediate for further chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-fluoro-1-(methoxymethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-6-2-3-7(10(11)12)4-8(6)9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVOVAXGFNICHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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